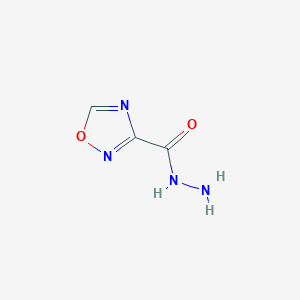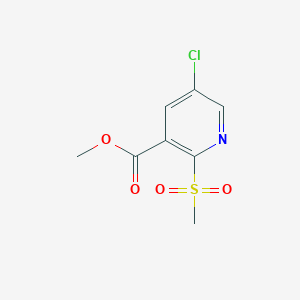
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
Descripción general
Descripción
“3-(3-Fluorophenyl)oxetan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1332839-77-6 . It has a molecular weight of 203.64 . The IUPAC name for this compound is 3-(3-fluorophenyl)-3-oxetanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(3-Fluorophenyl)oxetan-3-amine hydrochloride” is 1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(3-Fluorophenyl)oxetan-3-amine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Environmental Remediation
Amine-containing compounds, including structures similar to 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, have been investigated for their utility in environmental remediation. For instance, amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent morphology, highlighting the potential of amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).
Analytical Chemistry
In analytical chemistry, amine functionalities play a crucial role in the detection and quantification of various compounds. For example, the determination of total dissolved free primary amines in seawater has been enhanced by optimizing reaction conditions using fluorogenic compounds and alternative derivatization agents, demonstrating the importance of amine chemistry in environmental monitoring (Aminot & Kérouel, 2006).
Food Safety
Biogenic amines in foods, which can pose health risks, are analyzed using various chromatographic methods. The development of sensitive and reliable techniques for biogenic amine detection underscores the significance of amine chemistry in ensuring food safety and quality (Önal, 2007).
Biodegradation and Biotransformation
Research on the biodegradation of aromatic compounds by Escherichia coli highlights the organism's ability to utilize aromatic amines as carbon and energy sources. This knowledge contributes to the understanding of microbial degradation pathways and has potential applications in bioremediation and the synthesis of value-added products from waste materials (Díaz et al., 2001).
Material Science
In material science, the functionalization of surfaces with amine groups has been explored for various applications, including biomolecule immobilization and cell colonization. These advancements demonstrate the versatility of amine-functionalized materials in biotechnology and medical research (Siow et al., 2006).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) is critical for the detoxification of industrial effluents. The effectiveness of AOPs in degrading recalcitrant compounds highlights their potential in environmental protection and pollution control (Bhat & Gogate, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-fluorophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODQIDHAUGQGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride | |
CAS RN |
1332839-77-6 | |
| Record name | 3-(3-fluorophenyl)oxetan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)


![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)





![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)